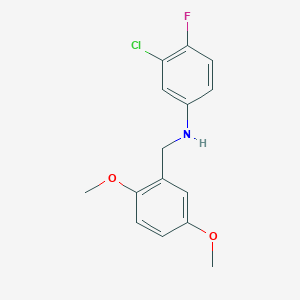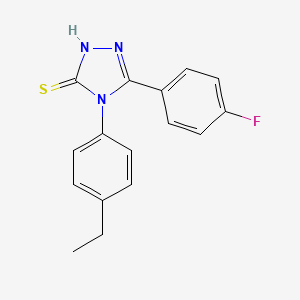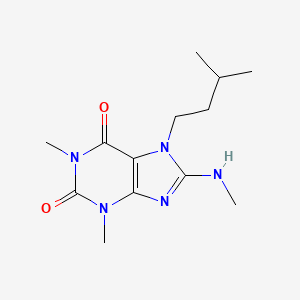
4-methoxybenzyl 2-(3-chlorobenzoyl)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxybenzyl 2-(3-chlorobenzoyl)hydrazinecarboxylate is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-methoxybenzyl 2-(3-chlorobenzoyl)hydrazinecarboxylate is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-methoxybenzyl 2-(3-chlorobenzoyl)hydrazinecarboxylate has been reported to exhibit cytotoxic effects on cancer cells and antifungal activity against various fungal strains. It has also been reported to induce apoptosis in cancer cells. However, the compound has not been extensively studied for its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-methoxybenzyl 2-(3-chlorobenzoyl)hydrazinecarboxylate in lab experiments include its potential applications in the field of medicinal chemistry, its ability to inhibit the activity of topoisomerase II, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its low solubility in water, its moderate toxicity, and its limited availability.
Direcciones Futuras
There are several future directions for research on 4-methoxybenzyl 2-(3-chlorobenzoyl)hydrazinecarboxylate. These include:
1. Studying the mechanism of action of the compound in more detail to understand its biochemical and physiological effects.
2. Developing more efficient synthesis methods to increase the yield of the compound.
3. Testing the compound against a wider range of cancer cell lines and fungal strains.
4. Investigating the potential of the compound as a lead compound for the development of new drugs.
5. Studying the pharmacokinetics and pharmacodynamics of the compound in vivo to understand its efficacy and toxicity.
Conclusion:
In conclusion, 4-methoxybenzyl 2-(3-chlorobenzoyl)hydrazinecarboxylate is a chemical compound that has potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. The compound has been reported to exhibit antitumor, antifungal, and antibacterial activities, and has shown promising results in inhibiting the growth of cancer cells. However, further research is needed to fully understand the potential of this compound for the development of new drugs.
Métodos De Síntesis
The synthesis of 4-methoxybenzyl 2-(3-chlorobenzoyl)hydrazinecarboxylate has been reported in the literature using different methods. One of the methods involves the reaction of 4-methoxybenzyl hydrazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-methoxybenzaldehyde with 3-chlorobenzoyl hydrazine in the presence of a catalyst such as p-toluenesulfonic acid. The yield of the compound using these methods varies from 50% to 80%.
Aplicaciones Científicas De Investigación
4-methoxybenzyl 2-(3-chlorobenzoyl)hydrazinecarboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. The compound has been tested against various cancer cell lines such as MCF-7, HepG2, and A549, and has shown promising results in inhibiting their growth. It has also been tested against fungal strains such as Candida albicans and Aspergillus niger, and has exhibited significant antifungal activity.
Propiedades
IUPAC Name |
(4-methoxyphenyl)methyl N-[(3-chlorobenzoyl)amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-22-14-7-5-11(6-8-14)10-23-16(21)19-18-15(20)12-3-2-4-13(17)9-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTGNKROOFRINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5816941.png)

![4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5816952.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5816955.png)

![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
![2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5816966.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5816972.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5816980.png)
![4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B5817001.png)
![2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5817012.png)